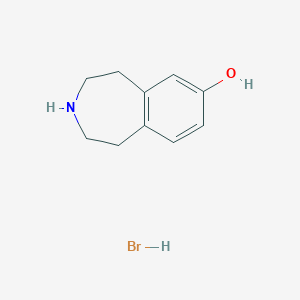

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide

Description

Chemical Nomenclature and Synonyms

The compound this compound possesses a complex systematic nomenclature that reflects its intricate molecular architecture. According to PubChem database records, the primary systematic name is 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, with the hydrobromide designation indicating the presence of a bromide counterion. The Chemical Abstracts Service has assigned this compound the registry number 36132-99-7 for the hydrobromide salt form.

The compound is known by several synonymous names in chemical literature. Alternative nomenclature includes 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide, which emphasizes the benzene ring fusion pattern. Additional synonyms found in chemical databases include 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide, which follows the traditional Chemical Abstracts indexing system. The compound may also be referenced as MFCD09802296 in the MDL database system, providing a unique identifier for chemical inventory purposes.

The molecular formula for the hydrobromide salt is C₁₀H₁₄BrNO, reflecting the addition of hydrobromic acid to the parent benzazepine structure. The molecular weight is calculated as 244.13 grams per mole, which includes the contribution from the bromide counterion. The parent compound without the hydrobromide salt has the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 grams per mole.

Structural analysis reveals that the compound contains a hydroxyl group positioned at the 7-position of the benzazepine ring system. The tetrahydro designation indicates that the seven-membered azepine ring is saturated, distinguishing it from fully aromatic benzazepine analogs. This saturation pattern contributes significantly to the compound's three-dimensional conformation and subsequent biological activity profiles.

Historical Context and Discovery

The development of benzazepine chemistry can be traced back to the broader exploration of heterocyclic compounds in the mid-20th century. While the specific discovery date for this compound is not explicitly documented in available sources, the compound appears in chemical databases with creation dates spanning the early 2000s, suggesting systematic synthesis and characterization during this period.

The benzazepine scaffold gained particular prominence following the discovery of dopamine receptor-active compounds. Historical records indicate that chlordiazepoxide, the first benzodiazepine, was discovered accidentally by Leo Sternbach in 1955 and made available in 1960 by Hoffmann-La Roche. This breakthrough in heterocyclic chemistry opened new avenues for exploring seven-membered nitrogen-containing ring systems, ultimately leading to the investigation of benzazepine derivatives.

Research into benzazepine compounds intensified during the 1970s and 1980s as scientists recognized their potential for central nervous system activity. The development of sophisticated synthetic methodologies enabled the preparation of various substituted benzazepines, including hydroxylated derivatives like 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol. The hydrobromide salt formation became a standard approach for improving compound stability and handling characteristics in research settings.

Modern database records show that 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol was first registered in PubChem on December 5, 2007, with subsequent modifications occurring as recently as May 24, 2025. This timeline suggests ongoing research interest and continued characterization efforts for this compound and its derivatives.

Relevance in Chemical and Pharmaceutical Research

The significance of this compound in contemporary research stems from its position within the broader benzazepine family, which has demonstrated considerable therapeutic potential. Benzazepine derivatives have emerged as important pharmacological tools, particularly in neuroscience research where they serve as selective receptor modulators.

Research has established that benzazepine compounds can interact with various molecular targets, including enzymes and receptors involved in neurotransmitter signaling pathways. The hydroxyl group at the 7-position and the nitrogen atom within the ring structure are particularly important for binding affinity and biological activity modulation. These structural features enable the compound to participate in hydrogen bonding interactions and electrostatic interactions with biological targets.

Contemporary studies have focused on the development of rigidified benzazepine analogs to enhance selectivity and potency. Research published in peer-reviewed journals has demonstrated that structural modifications to the benzazepine core can dramatically alter receptor binding profiles. For instance, investigations into rigidified 1-phenylbenzazepines have revealed that direct aryl-aryl connections between phenyl rings can shift selectivity from dopamine receptors to serotonin receptor subtypes.

The synthetic accessibility of this compound has made it valuable as a starting material for structure-activity relationship studies. Synthetic methodologies for benzazepine preparation have evolved to include cyclization reactions of amino alcohols under acidic conditions, enabling the efficient production of diverse analogs. These synthetic approaches have facilitated the exploration of substituent effects on biological activity.

Table 1 presents key structural and physical properties of this compound relevant to research applications:

Current research applications encompass both fundamental chemical studies and applied pharmaceutical research. The compound serves as a model system for investigating benzazepine chemistry and as a potential lead compound for drug development efforts. The hydrobromide salt form provides enhanced stability and solubility characteristics that facilitate biological evaluation and chemical manipulation.

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHLVMZDODRYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36132-99-7 | |

| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is with a molecular weight of approximately 230.11 g/mol. The compound features a benzazepine structure that contributes to its pharmacological activities.

Central Nervous System Disorders

This compound has been identified as a potential therapeutic agent for various central nervous system disorders. Its mechanism involves modulation of serotonin receptors, particularly the 5-HT_2C receptor, which plays a crucial role in regulating mood and appetite.

Table 1: Pharmacological Effects

Antipsychotic Activity

Research indicates that the compound exhibits antipsychotic-like effects similar to standard antipsychotics. It has shown efficacy in suppressing conditioned avoidance responses in animal models and blocking apomorphine-induced stereotypy.

Table 2: Antipsychotic Activity Studies

| Study Type | Findings | References |

|---|---|---|

| Conditioned Avoidance | Significant suppression observed in rats | |

| Stereotypy Blockade | Effective blockade of apomorphine-induced behavior |

Synthesis and Development

The synthesis of this compound involves several chemical processes that yield high-purity products suitable for pharmacological testing. Methods include the reaction of specific precursors under controlled conditions to ensure the desired enantiomer is produced.

Table 3: Synthesis Overview

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Precursor Reaction | Heating at 125°C for several hours | 35-40% |

| Purification | Solvent extraction and distillation | >98% (enantiomeric excess) |

Case Studies and Clinical Trials

While comprehensive clinical data on this compound is limited, preliminary studies suggest its potential in treating obesity and mood disorders. Ongoing research aims to elucidate its full therapeutic profile and safety.

Case Study Highlights:

- Obesity Treatment : A study demonstrated that selective agonism at the 5-HT_2C receptor led to reduced food intake and weight loss in rodent models.

- Antidepressant Effects : Clinical trials are exploring the efficacy of this compound as an adjunct treatment for resistant depression.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide and related compounds:

Pharmacological and Physicochemical Properties

- Solubility : Hydrobromide salts (e.g., target compound and 5-methyl analog) exhibit superior aqueous solubility compared to free bases or halogenated derivatives (e.g., 8-bromo analog) .

- Receptor Binding : Bromine and chlorine substituents (e.g., 8-bromo and Odapipam) enhance affinity for serotonin and dopamine receptors but may increase off-target effects .

Therapeutic Potential

- CNS Disorders : The target compound’s hydroxyl and hydrobromide groups suggest utility in depression or anxiety, akin to dextromethorphan hydrobromide ().

- Antipsychotics : Odapipam’s benzofuran moiety and stereospecificity (5S) demonstrate efficacy in preclinical models of schizophrenia .

- Appetite Suppression : 7-Hydroxylorcaserin, a metabolite of lorcaserin, highlights the role of hydroxylation in modulating serotonergic activity .

Biological Activity

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a compound of interest in pharmacological research due to its structural similarity to various bioactive molecules. It has been studied for its potential effects on the central nervous system (CNS) and its interactions with neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting its pharmacological properties, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H13BrN2O

- Molecular Weight : 244.13 g/mol

- Melting Point : 250–254 °C

- Purity : ≥95% .

Pharmacological Profile

Research indicates that this compound acts as a selective D1 dopamine receptor agonist. This receptor is crucial for various neurological functions and is implicated in conditions such as Parkinson's disease and schizophrenia . The compound's agonistic activity at D1 receptors suggests potential therapeutic applications in treating these disorders.

The mechanism by which this compound exerts its effects primarily involves modulation of dopaminergic signaling pathways. By activating D1 receptors, it may enhance dopaminergic transmission, which can improve motor function and cognitive processes impaired in certain neurodegenerative diseases .

Study 1: Dopaminergic Effects

A study conducted on the effects of this compound demonstrated significant improvement in motor coordination in animal models of Parkinson's disease. The compound was administered at varying doses (0.5 mg/kg to 2 mg/kg), with results indicating dose-dependent enhancement of locomotor activity and reduced rigidity .

Study 2: Cognitive Enhancement

In another investigation focusing on cognitive function, researchers evaluated the impact of this compound on memory retention in rodent models. Results showed that administration improved performance in maze tests compared to control groups. The findings suggest that the compound may have potential as a cognitive enhancer due to its action on dopamine pathways .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide?

Answer:

The synthesis typically involves multi-step routes, including:

- Core benzazepine formation : Use of the Hantzsch reaction with azepine precursors (e.g., 7-methoxy-3,4,5,6-tetrahydro-3H-azepin) followed by condensation with aryl-thiazol derivatives under acidic conditions to introduce functional groups .

- Oxidation and functionalization : Oxidation of intermediates using agents like KMnO₄ or CrO₃ to introduce hydroxyl or ketone groups, followed by hydrobromide salt formation via reaction with HBr .

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by LC/MS and ¹H NMR .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Key analytical techniques include:

- NMR spectroscopy : δC (¹³C) and δH (¹H) parameters to distinguish 6- vs. 7-membered ring systems (e.g., δC ~170 ppm for carbonyl groups in benzazepinones) and verify substitution patterns .

- LC/MS : To confirm molecular weight (e.g., C₁₇H₂₁NO₃·HBr has a molecular weight of 368.27 g/mol) and detect impurities .

- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Advanced: How can contradictory NMR data for structurally similar benzazepine derivatives be resolved?

Answer:

Contradictions often arise from ring-size ambiguity or stereochemical variations. Strategies include:

- Comparative analysis : Benchmarking δC values against known 6-membered benzoxazines vs. 7-membered benzoxazepines (e.g., δC ~70-80 ppm for ether-linked carbons in 7-membered rings) .

- Dynamic NMR : To study ring-flipping or conformational changes in solution.

- DFT calculations : Predict NMR shifts for proposed structures and compare with experimental data .

Advanced: What strategies optimize synthetic yield under varying catalytic conditions?

Answer:

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., SnCl₄) for condensation steps; SnCl₄ at 130–140°C improves electrophilic substitution in brominated analogs .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during high-temperature steps .

- Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion points, reducing over-oxidation or decomposition .

Basic: What biological assays are suitable for evaluating its neuropsychiatric activity?

Answer:

- TR-FRET coactivator recruitment : Measures ligand-induced recruitment of coactivators to RORγ or other nuclear receptors .

- Th17 polarization assays : Assess immunosuppressive potential by monitoring IL-17 production in T-cell cultures .

- In vitro neuroprotection models : Test inhibition of Aβ aggregation or glutamate-induced cytotoxicity in neuronal cell lines .

Advanced: How can researchers address poor aqueous solubility in pharmacological studies?

Answer:

- Salt selection : Hydrobromide salts improve solubility vs. free bases; compare with hydrochloride or mesylate derivatives .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Basic: What stability considerations are critical for long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis .

- Humidity control : Use desiccants to avoid hydroscopic decomposition of the hydrobromide salt .

- pH stability : Test compound integrity in buffered solutions (pH 3–7) to simulate physiological conditions .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., Br, SO₂Me) at the 7-position to enhance receptor binding .

- Side-chain variation : Replace the hydrobromide with alternative counterions (e.g., citrate) to modulate pharmacokinetics .

- Stereochemical tuning : Synthesize enantiomers via chiral resolution to isolate active forms and reduce off-target effects .

Basic: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CNS targets (e.g., dopamine receptors) .

Advanced: How can in vitro metabolic stability be improved for translational studies?

Answer:

- Microsomal stability assays : Identify metabolic hotspots (e.g., hydroxylation sites) using human liver microsomes; introduce blocking groups (e.g., methyl or fluorine) .

- Caco-2 permeability testing : Optimize logP values (aim for 2–4) via substituent modification to enhance intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.